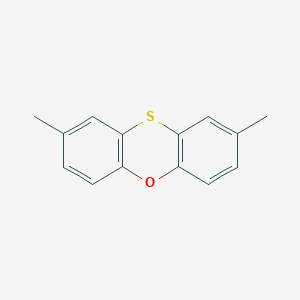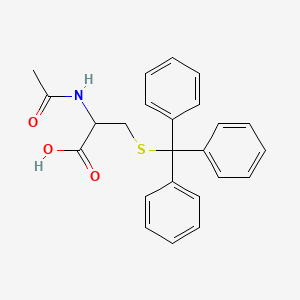
5-(4-Methoxyphenyl)-1-methyl-1,5-azaborocane-3,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxyphenyl)-1-methyl-1,5-azaborocane-3,7-dione is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a boron-nitrogen heterocyclic ring, which imparts distinct chemical properties that are valuable in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-1-methyl-1,5-azaborocane-3,7-dione typically involves the formation of the boron-nitrogen heterocyclic ring through a series of organic reactions. One common method includes the reaction of 4-methoxyphenylboronic acid with a suitable amine under controlled conditions to form the desired azaborocane structure. The reaction is often catalyzed by palladium complexes and conducted in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-1-methyl-1,5-azaborocane-3,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using hydride donors such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the boron or nitrogen atoms, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Palladium-catalyzed cross-coupling reactions using aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boron-nitrogen hydrides.
Scientific Research Applications
5-(4-Methoxyphenyl)-1-methyl-1,5-azaborocane-3,7-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex boron-containing compounds.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-1-methyl-1,5-azaborocane-3,7-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of lipoxygenase enzymes by binding to their active sites, thereby preventing the formation of pro-inflammatory metabolites . The compound’s boron-nitrogen structure allows it to form stable complexes with various biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
Comparison
Compared to similar compounds like 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles, 5-(4-Methoxyphenyl)-1-methyl-1,5-azaborocane-3,7-dione exhibits unique properties due to the presence of the boron-nitrogen heterocyclic ring . This structural feature imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H18BNO3 |
|---|---|
Molecular Weight |
259.11 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1-methyl-1,5-azaborocane-3,7-dione |
InChI |
InChI=1S/C14H18BNO3/c1-16-9-12(17)7-15(8-13(18)10-16)11-3-5-14(19-2)6-4-11/h3-6H,7-10H2,1-2H3 |
InChI Key |
JBZFWFDGEPDMSF-UHFFFAOYSA-N |
Canonical SMILES |
B1(CC(=O)CN(CC(=O)C1)C)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


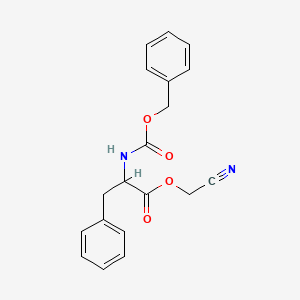

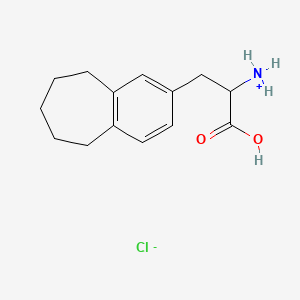
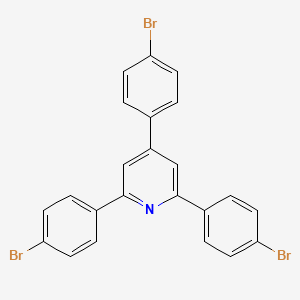


![2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2'-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile](/img/structure/B13728917.png)
![N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13728922.png)
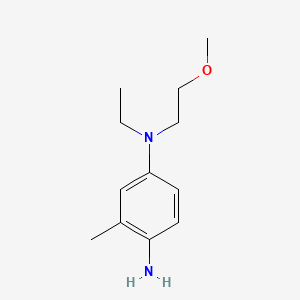
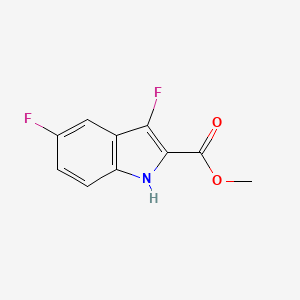
![Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monosodium salt](/img/structure/B13728942.png)

